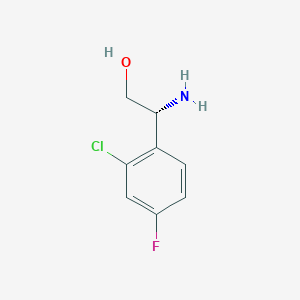

(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL

Description

Properties

Molecular Formula |

C8H9ClFNO |

|---|---|

Molecular Weight |

189.61 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |

InChI Key |

YYOIWLGZZGFMGF-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)[C@H](CO)N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the substituted phenyl ring, specifically 2-chloro-4-fluoroaniline.

Formation of the Intermediate: The substituted aniline undergoes a series of reactions, including halogenation and nucleophilic substitution, to introduce the amino and hydroxyl groups.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS 1213463-79-6)

(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol (CAS 1213027-14-5)

- Substituents : 5-bromo, 2-fluoro.

- Molecular Formula: C₈H₉BrFNO.

- Molar Mass : 234.07 g/mol .

- Key Differences: Bromine’s larger atomic radius and polarizability compared to chlorine may strengthen van der Waals interactions but reduce metabolic stability due to slower cleavage.

Functional Analogs: Insights from Docking Studies

Evidence from collagenase-binding analogs (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) reveals:

- Substituent Position : 2,4-dichloro vs. 2,6-dichloro analogs show nearly identical IC₅₀ values but differ in interaction distances (e.g., hydrogen bond lengths: 2.202 Å vs. 1.961 Å) and Gibbs free energy (–6.4 vs. –6.5 kcal/mol) .

- Implications for Target Compound : The 2-chloro-4-fluoro pattern in the target compound may similarly balance steric accessibility and electronic effects, favoring interactions with residues like Gln215 (hydrogen bonding) and Tyr201 (π–π stacking).

Research Findings and Implications

- Substituent Position : Ortho-substituted halogens (e.g., 2-Cl in the target compound) may improve steric complementarity with hydrophobic pockets, while para-substituted groups (e.g., 4-F) optimize electronic interactions .

- Halogen Type : Bromine’s bulk (in CAS 1213027-14-5) could hinder binding in tight active sites, whereas chlorine and fluorine offer a balance of size and electronegativity .

- Enantiomeric Specificity : The R-configuration in the target compound may confer distinct chiral recognition compared to S-enantiomers (e.g., CAS 1213463-79-6), affecting receptor binding and metabolic pathways .

Biological Activity

(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL, commonly referred to as a chiral amino alcohol, has garnered attention in medicinal chemistry for its diverse biological activities. This compound, with the CAS number 1213611-19-8, is characterized by its unique structure that includes a chiral center and halogenated phenyl groups, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that related aminochalcone derivatives exhibited growth inhibition in human cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. It has been shown to inhibit lipid peroxidation and reduce oxidative stress markers in vitro. The presence of electron-withdrawing groups, such as fluorine and chlorine, enhances its ability to scavenge free radicals .

Enzyme Inhibition

One of the key areas of research involves the inhibition of myeloperoxidase (MPO), an enzyme linked to inflammation and oxidative stress. (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL has demonstrated a potent inhibitory effect on MPO, with an IC50 value around 0.26 µmol/L in purified systems . This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation | |

| MPO Inhibition | IC50 = 0.26 µmol/L |

Case Study: Anticancer Efficacy

In a detailed evaluation of various aminochalcone derivatives, it was found that (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL exhibited significant antiproliferative effects against the MCF-7 breast cancer cell line. The compound's mechanism involved disrupting mitochondrial function and activating caspase pathways, leading to enhanced apoptosis rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.